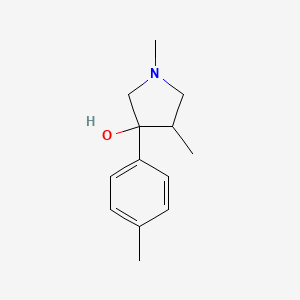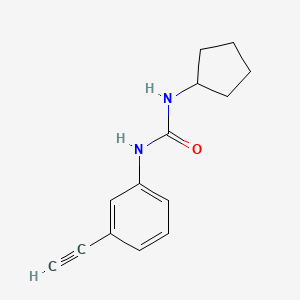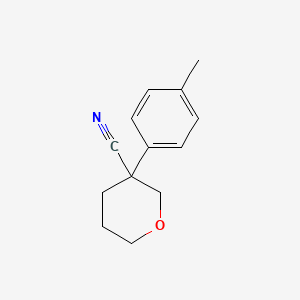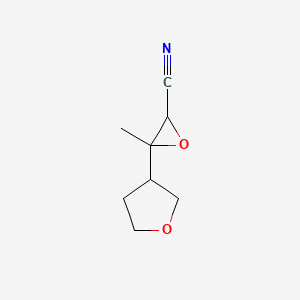
3-Methyl-3-(oxolan-3-yl)oxirane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3-(oxolan-3-yl)oxirane-2-carbonitrile is an organic compound with the molecular formula C8H11NO2. It is characterized by the presence of an oxirane ring, a nitrile group, and a substituted oxolane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(oxolan-3-yl)oxirane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the epoxidation of a suitable alkene precursor in the presence of an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-3-(oxolan-3-yl)oxirane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of epoxides and diols.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted oxolane derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-3-(oxolan-3-yl)oxirane-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-3-(oxolan-3-yl)oxirane-2-carbonitrile involves its interaction with molecular targets through its reactive functional groups. The oxirane ring can undergo nucleophilic attack, leading to ring-opening and formation of covalent bonds with target molecules. The nitrile group can participate in various chemical transformations, contributing to the compound’s reactivity and versatility .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-3-(oxolan-2-yl)oxirane-2-carbonitrile
- Oxiranecarboxaldehyde, 3-methyl-3-(4-methyl-3-pentenyl)-
- 3-(piperazin-1-yl)oxolan-2-one dihydrochloride
Uniqueness
3-Methyl-3-(oxolan-3-yl)oxirane-2-carbonitrile is unique due to its specific combination of functional groups and structural features. The presence of both an oxirane ring and a nitrile group in the same molecule provides a versatile platform for various chemical reactions and applications. This compound’s reactivity and potential for modification make it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
3-methyl-3-(oxolan-3-yl)oxirane-2-carbonitrile |
InChI |
InChI=1S/C8H11NO2/c1-8(7(4-9)11-8)6-2-3-10-5-6/h6-7H,2-3,5H2,1H3 |
Clave InChI |
LEOYJKMRWLGWPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(O1)C#N)C2CCOC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


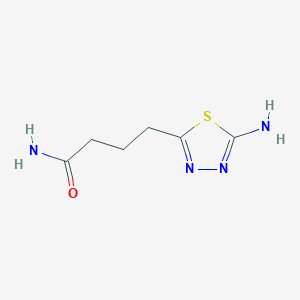
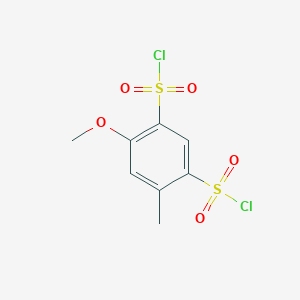
![2-[(3-Methylphenyl)sulfanyl]acetaldehyde](/img/structure/B13206433.png)


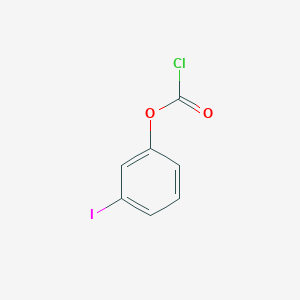
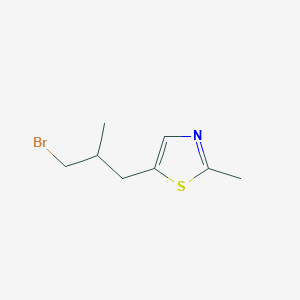
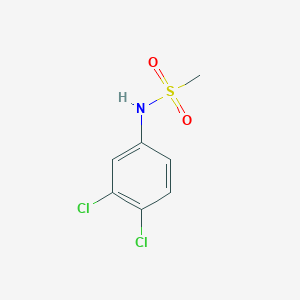
![1-[5-Bromo-2-hydroxy-3-(propan-2-YL)phenyl]propan-1-one](/img/structure/B13206470.png)
